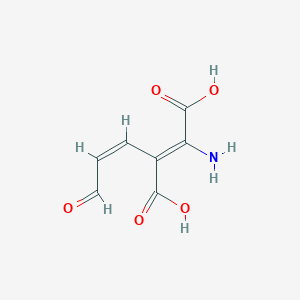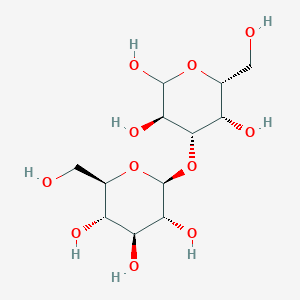
(2,5-Dimethyl-phenyl)-thiourea
説明
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For example, a thiourea derivative discussed in one of the papers was prepared by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, which could be a similar approach to synthesizing (2,5-Dimethyl-phenyl)-thiourea by using the appropriate amine and isothiocyanate precursors .
Molecular Structure Analysis
Thiourea derivatives exhibit interesting conformational properties due to intramolecular hydrogen bonding, as seen in the case of (2,2-dimethyl-propionyl) thiourea. This compound forms a pseudo-ring stabilized by an N–H⋯O=C hydrogen bond, which is a common feature in thioureas that could also be expected in (2,5-Dimethyl-phenyl)-thiourea .
Chemical Reactions Analysis
Thioureas are reactive towards various reagents and can participate in multiple chemical reactions. For instance, the reaction of thiourea with 1-phenylpropane-1,2-dione in the presence of acid leads to the formation of imidazoline derivatives. This indicates that (2,5-Dimethyl-phenyl)-thiourea could also undergo similar acid-catalyzed reactions to form heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be quite diverse. The polymorphs and complexes of a cyclic thiourea derivative with group 12 metal iodides were studied, revealing differences in ring conformation and packing manner. Such studies on thiourea derivatives help in understanding the coordination chemistry and the potential for forming metal complexes, which could be relevant for (2,5-Dimethyl-phenyl)-thiourea as well .
科学的研究の応用
Summary of the Application
“(2,5-Dimethyl-phenyl)-thiourea” is used in the synthesis of all-organic two-dimensional perovskites . Perovskites are among the most researched topics in materials science due to their fascinating properties that can be applied in wide-ranging fields such as solar cells, lighting, and catalysis .
Methods of Application or Experimental Procedures
The research team led by Prof. LOH Kian Ping at The Hong Kong Polytechnic University has solved an age-old challenge to synthesise all-organic two-dimensional perovskites . While perovskite was first discovered as an inorganic compound, Prof. Loh’s team has focused their attention on the emerging class of all-organic perovskites . In this new family, A, B, and X constituents are organic molecules rather than individual atoms like metals or oxygen .
Results or Outcomes Obtained
This breakthrough opens up a new field of 2D all-organic perovskites, which holds promise for both fundamental science and potential applications . All-organic perovskites offer distinct advantages over their all-inorganic counterparts, as they are solution-processible and flexible, enabling cost-effective fabrication . Moreover, by manipulating the chemical composition of the crystal, valuable electromagnetic properties such as dielectric properties, which finds applications in electronics and capacitors, can be precisely engineered .
Application in Organic Chemistry
Summary of the Application
“(2,5-Dimethyl-phenyl)-thiourea” is used as an organocatalyst in asymmetric multicomponent reactions (AMCRs) . Organocatalysis, the application of organic molecules as catalysts, is a powerful tool in organic and medicinal chemistry due to its synthetic efficiency and eco-friendliness .
Methods of Application or Experimental Procedures
Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . Chiral organic molecules having a thiourea backbone are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .
Results or Outcomes Obtained
The use of thiourea-based organocatalysts in asymmetric multicomponent reactions has gained considerable interest in recent times . This approach allows for the preparation of complex molecules in minimum steps under green reaction conditions .
Application in Proteomics Research
Summary of the Application
“(2,5-Dimethyl-phenyl)-thiourea” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
Application in Asymmetric Multicomponent Reactions
Summary of the Application
“(2,5-Dimethyl-phenyl)-thiourea” is used as an organocatalyst in asymmetric multicomponent reactions (AMCRs) . Organocatalysis, the application of organic molecules as catalysts, is a powerful tool in organic and medicinal chemistry due to its synthetic efficiency and eco-friendliness .
Methods of Application or Experimental Procedures
Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . Chiral organic molecules having a thiourea backbone are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .
Results or Outcomes Obtained
The use of thiourea-based organocatalysts in asymmetric multicomponent reactions has gained considerable interest in recent times . This approach allows for the preparation of complex molecules in minimum steps under green reaction conditions .
Application in Proteomics Research
Summary of the Application
“(2,5-Dimethyl-phenyl)-thiourea” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
Safety And Hazards
特性
IUPAC Name |
(2,5-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUIANYSDDKYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168281 | |
| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethyl-phenyl)-thiourea | |
CAS RN |
16738-19-5 | |
| Record name | N-(2,5-Dimethylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16738-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



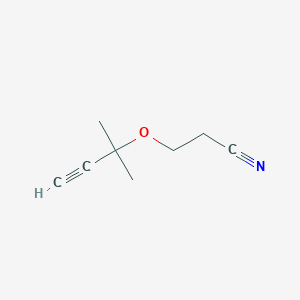

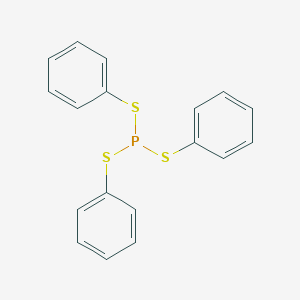
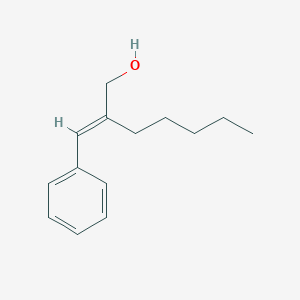

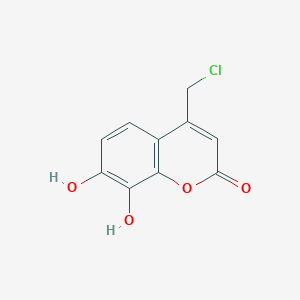
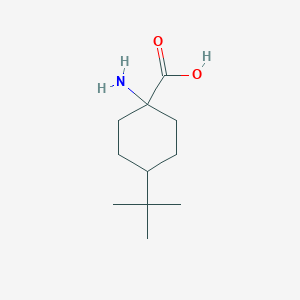
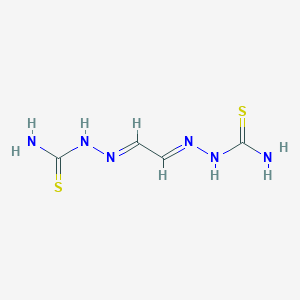
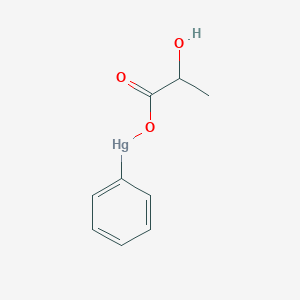

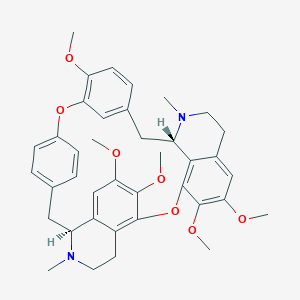
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)
